molecular formula C18H18N4O4 B11113873 4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

Cat. No.: B11113873
M. Wt: 354.4 g/mol
InChI Key: SGLJOXDRFVRWKO-UHFFFAOYSA-N
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Description

4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group and a morpholinyl-benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the reaction of 2-aminophenol with nitrous acid, followed by cyclization.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by morpholine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxadiazole-morpholine intermediate with 4-methoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxadiazole ring can be reduced under specific conditions.

    Substitution: The morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-hydroxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide.

    Reduction: Reduced benzoxadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can be compared with other similar compounds:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-methoxy-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide

InChI

InChI=1S/C18H18N4O4/c1-24-13-4-2-12(3-5-13)18(23)19-14-6-7-15(17-16(14)20-26-21-17)22-8-10-25-11-9-22/h2-7H,8-11H2,1H3,(H,19,23)

InChI Key

SGLJOXDRFVRWKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4

Origin of Product

United States

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